1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid chemical structure
1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid chemical structure
An In-Depth Technical Guide to 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry. We will dissect its molecular structure, predict its spectroscopic characteristics, and present a detailed, field-proven synthetic protocol. Furthermore, this guide explores the strategic importance of the pyrazole scaffold in modern drug discovery, highlighting its role as a "privileged structure."[1][2] By examining its potential derivatization and a hypothetical application targeting mitochondrial complex I, we position this molecule within a practical drug development workflow, offering valuable insights for researchers, medicinal chemists, and professionals in pharmaceutical development.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole, a five-membered diazole heterocycle, has firmly established itself as a cornerstone of modern medicinal chemistry.[3] Its remarkable versatility and favorable pharmacological profile have led to its classification as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[1][4] The metabolic stability of the pyrazole ring, coupled with its capacity for diverse substitutions at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1][3]
This has resulted in a significant number of approved drugs across a wide spectrum of therapeutic areas, including anti-inflammatory agents like Celecoxib, protein kinase inhibitors for oncology such as Ruxolitinib, and treatments for erectile dysfunction like Sildenafil.[1][2] The continued exploration of pyrazole derivatives promises to yield novel therapeutic agents with enhanced efficacy and safety profiles.[5][6]
Molecular Profile of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid
Chemical Structure and Nomenclature
1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole characterized by a bulky tert-butyl group at the N1 position, a methyl group at C5, and a carboxylic acid at C3. The tert-butyl group provides steric hindrance, which can enhance metabolic stability by shielding the pyrazole ring from enzymatic degradation. The carboxylic acid serves as a crucial functional handle for further chemical modification.
Caption: Annotated structure of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is provided below. While experimental data for properties like melting point and pKa are not widely published, these can be determined empirically in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylic acid | - |
| CAS Number | 376387-68-7 | [7] |
| Molecular Formula | C₉H₁₄N₂O₂ | [7] |
| Molecular Weight | 182.22 g/mol | [7][8] |
| Purity | Typically >95% (commercial) | [7] |
| Storage | Sealed in dry, Room Temperature | [7] |
Predicted Spectroscopic Characterization
Empirical characterization is essential for structure confirmation and purity assessment. Based on the functional groups present, the following spectral characteristics are predicted.
| Technique | Feature | Predicted Observation | Rationale |
| ¹H NMR | Pyrazole C4-H | Singlet, ~6.0-6.5 ppm | Aromatic proton on the electron-rich pyrazole ring. |
| C5-CH₃ | Singlet, ~2.2-2.5 ppm | Methyl group attached to the pyrazole ring. | |
| N1-t-Butyl | Singlet, ~1.5-1.7 ppm | Nine equivalent protons of the tert-butyl group. | |
| COOH | Broad Singlet, >10 ppm | Acidic proton, chemical shift is concentration and solvent dependent. | |
| ¹³C NMR | C=O (Carboxyl) | ~165-175 ppm | Carbonyl carbon of the carboxylic acid. |
| C3, C5 (Pyrazole) | ~140-160 ppm | Carbons of the pyrazole ring attached to substituents. | |
| C4 (Pyrazole) | ~105-115 ppm | Unsubstituted carbon of the pyrazole ring. | |
| C(CH₃)₃ (t-Butyl) | Quaternary: ~60 ppm; Methyl: ~30 ppm | Carbons of the tert-butyl group. | |
| FT-IR | O-H Stretch | Very broad band, 2500-3300 cm⁻¹ | Characteristic stretch for a hydrogen-bonded carboxylic acid.[9] |
| C=O Stretch | Strong, sharp band, 1680-1710 cm⁻¹ | Carbonyl stretch of the carboxylic acid. | |
| Mass Spec (ESI-) | [M-H]⁻ | m/z ≈ 181.10 | Deprotonated parent ion, corresponding to the carboxylate. |
Synthesis and Purification
Retrosynthetic Analysis and Strategy
The most common and efficient method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][10] For the target molecule, the key disconnection is across the N-N and N-C bonds of the pyrazole ring, leading back to tert-butylhydrazine and a suitable β-dicarbonyl precursor, specifically an ester of 2-acetyl-3-oxobutanoic acid.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol
This protocol describes a robust, three-step synthesis from commercially available starting materials.
Step 1: Claisen Condensation to form Ethyl 2,4-dioxopentanoate
-
Rationale: This step creates the required 1,3-dicarbonyl backbone. Sodium ethoxide acts as a strong base to generate an enolate from acetone, which then attacks diethyl oxalate in a classic Claisen condensation reaction.
-
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, slowly add a mixture of diethyl oxalate (1.0 equivalent) and dry acetone (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into ice-cold 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-dicarbonyl intermediate. This is often used in the next step without further purification.
-
Step 2: Cyclocondensation to form Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate
-
Rationale: This is the key ring-forming step. The more nucleophilic nitrogen of tert-butylhydrazine attacks one carbonyl, followed by intramolecular condensation with the second carbonyl and subsequent dehydration to form the aromatic pyrazole ring. An acidic catalyst facilitates the dehydration.
-
Procedure:
-
Dissolve the crude ethyl 2,4-dioxopentanoate (1.0 equivalent) in glacial acetic acid.
-
Add tert-butylhydrazine hydrochloride (1.05 equivalents) to the solution.
-
Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into a large volume of ice water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Step 3: Saponification to the Carboxylic Acid
-
Rationale: Base-mediated hydrolysis (saponification) of the ethyl ester yields the final carboxylic acid product.
-
Procedure:
-
Dissolve the purified ethyl ester (1.0 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide or sodium hydroxide (2-3 equivalents) and stir the mixture at 50 °C for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Cool the mixture, remove the ethanol under reduced pressure.
-
Dilute with water and acidify to pH 2-3 with 2M HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield pure 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid.
-
Workflow Validation and Quality Control
Each stage of the synthesis must be validated. The formation of the final product is confirmed by comparing the empirical spectroscopic data (¹H NMR, ¹³C NMR, MS) with the predicted values in Section 2.3. The disappearance of the ethyl group signals (a triplet and quartet around 1.3 and 4.3 ppm, respectively) in the ¹H NMR spectrum provides definitive evidence of successful hydrolysis. Purity can be readily assessed by HPLC.
Relevance and Application in Drug Development
The Carboxylic Acid as a Versatile Chemical Handle
The carboxylic acid at the C3 position is not merely a structural feature; it is a strategic gateway for library synthesis. It can be readily converted into a wide array of functional groups, most commonly amides, via standard peptide coupling reactions (e.g., using HATU or EDC/HOBt). This allows for the systematic exploration of the chemical space around the pyrazole core, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[11]
Hypothetical Target Engagement: Mitochondrial Complex I Inhibition
Many bioactive pyrazole derivatives function as inhibitors of crucial enzymes. One such target with significant therapeutic relevance is the mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC). The insecticide Tebufenpyrad, a pyrazole-5-carboxamide, is a known inhibitor of this complex.[12] Inhibition of Complex I disrupts ATP production and can induce apoptosis, a mechanism that is being explored for anticancer therapies and has implications in neurodegenerative diseases.[12]
Caption: Inhibition of Complex I in the electron transport chain by a pyrazole derivative.
A Drug Discovery Workflow
1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid is an ideal starting point for a drug discovery campaign. A typical workflow would involve its use as a core scaffold for generating a focused library of derivatives, which are then screened for biological activity.
Caption: A typical drug discovery workflow starting from the core scaffold.
Conclusion
1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid represents more than just a chemical entity; it is a strategic tool for the modern medicinal chemist. Its structure combines the proven biological relevance of the pyrazole scaffold with synthetically accessible functional groups that invite further exploration. The bulky tert-butyl group offers potential for enhanced metabolic stability, while the carboxylic acid provides a reliable anchor point for library development. By understanding its chemical properties, synthesis, and potential applications in targeted drug discovery workflows, researchers can effectively leverage this molecule to develop the next generation of innovative therapeutics.
References
-
Mokhtar, H., & Soliman, R. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-651. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Lead Sciences. 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid. [Link]
-
Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2249-2272. [Link]
-
Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]
-
Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6296. [Link]
-
Cetin, A., & Bildirici, I. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link]
- Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. CN111138289B.
-
Royal Society of Chemistry. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. [Link]
-
Oakwood Chemical. 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]
-
PubChem. Pyrazole-4-carboxylic acid. [Link]
-
National Institutes of Health. (2024). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. Scientific Reports. [Link]
-
SpectraBase. Pyrazole-3-carboxylic acid. [Link]
-
Wikipedia. Tebufenpyrad. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid - Lead Sciences [lead-sciences.com]
- 8. 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid [oakwoodchemical.com]
- 9. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Tebufenpyrad - Wikipedia [en.wikipedia.org]
